molecular formula C26H23N5O4 B2885327 2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxybenzyl)acetamide CAS No. 1296313-94-4

2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxybenzyl)acetamide

Cat. No.: B2885327
CAS No.: 1296313-94-4
M. Wt: 469.501
InChI Key:
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Description

2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxybenzyl)acetamide is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazoloquinazoline core, which is a fused ring system combining triazole and quinazoline moieties, and it is further substituted with benzyl and methoxybenzyl groups.

Preparation Methods

The synthesis of 2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxybenzyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with quinazoline precursors under controlled conditions. The reaction conditions often involve the use of solvents like 1,4-dioxane and catalysts to facilitate the cyclization process . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxybenzyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, particularly those involving abnormal cell proliferation.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxybenzyl)acetamide involves its interaction with specific molecular targets within cells. The triazoloquinazoline core can bind to enzymes or receptors, modulating their activity. This binding can lead to the inhibition of enzyme activity or the activation of signaling pathways, ultimately affecting cellular processes such as proliferation, apoptosis, and differentiation .

Comparison with Similar Compounds

Similar compounds to 2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxybenzyl)acetamide include other triazoloquinazoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

2-(4-benzyl-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl)-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O4/c1-35-20-13-11-18(12-14-20)15-27-23(32)17-30-26(34)31-22-10-6-5-9-21(22)24(33)29(25(31)28-30)16-19-7-3-2-4-8-19/h2-14H,15-17H2,1H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHQKKGYLNSASIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C(=O)N3C4=CC=CC=C4C(=O)N(C3=N2)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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